

Imbricataflavone A: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Significance

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Compound of Interest

Compound Name: *Imbricataflavone A*

Cat. No.: *B1254944*

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Abstract

Imbricataflavone A, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental molecular properties, a detailed methodology for its extraction and purification from natural sources, and an exploration of its known biological activities. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Molecular Profile

Imbricataflavone A possesses a complex chemical structure that contributes to its biological activity. Its key molecular identifiers are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₂₄ O ₁₀	[1][2]
Molecular Weight	580.54 g/mol	[1][2]
Exact Mass	580.13699 g/mol	[1]
IUPAC Name	5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one	[2]
CAS Number	133336-96-6	[1][2]

Isolation and Purification Protocol

Imbricataflavone A is naturally found in plants of the *Selaginella* genus, such as *Selaginella tamariscina* and *Selaginella uncinata*. The following is a detailed experimental protocol for its isolation and purification, based on established phytochemical methods.

2.1. Plant Material and Extraction

- **Collection and Preparation:** Whole plants of *Selaginella tamariscina* are collected, washed with distilled water to remove impurities, and air-dried in the shade. The dried plant material is then ground into a coarse powder.
- **Solvent Extraction:** The powdered plant material is subjected to extraction with 70% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the bioactive compounds. The resulting ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate **Imbricataflavone A**.

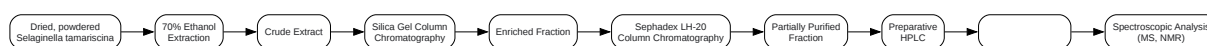
- **Silica Gel Column Chromatography:** The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is then eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 0:100 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled together.
- **Sephadex LH-20 Column Chromatography:** Fractions enriched with **Imbricataflavone A** from the silica gel column are further purified on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps to remove smaller molecules and pigments.
- **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to **Imbricataflavone A** is collected, and the solvent is evaporated to yield the pure compound.

2.3. Structural Elucidation

The identity and purity of the isolated **Imbricataflavone A** are confirmed using various spectroscopic techniques:

- **Mass Spectrometry (MS):** To confirm the molecular weight.
- **Nuclear Magnetic Resonance (NMR):** ^1H -NMR and ^{13}C -NMR spectroscopy to elucidate the detailed chemical structure.

The following diagram illustrates the general workflow for the isolation and purification of **Imbricataflavone A**.



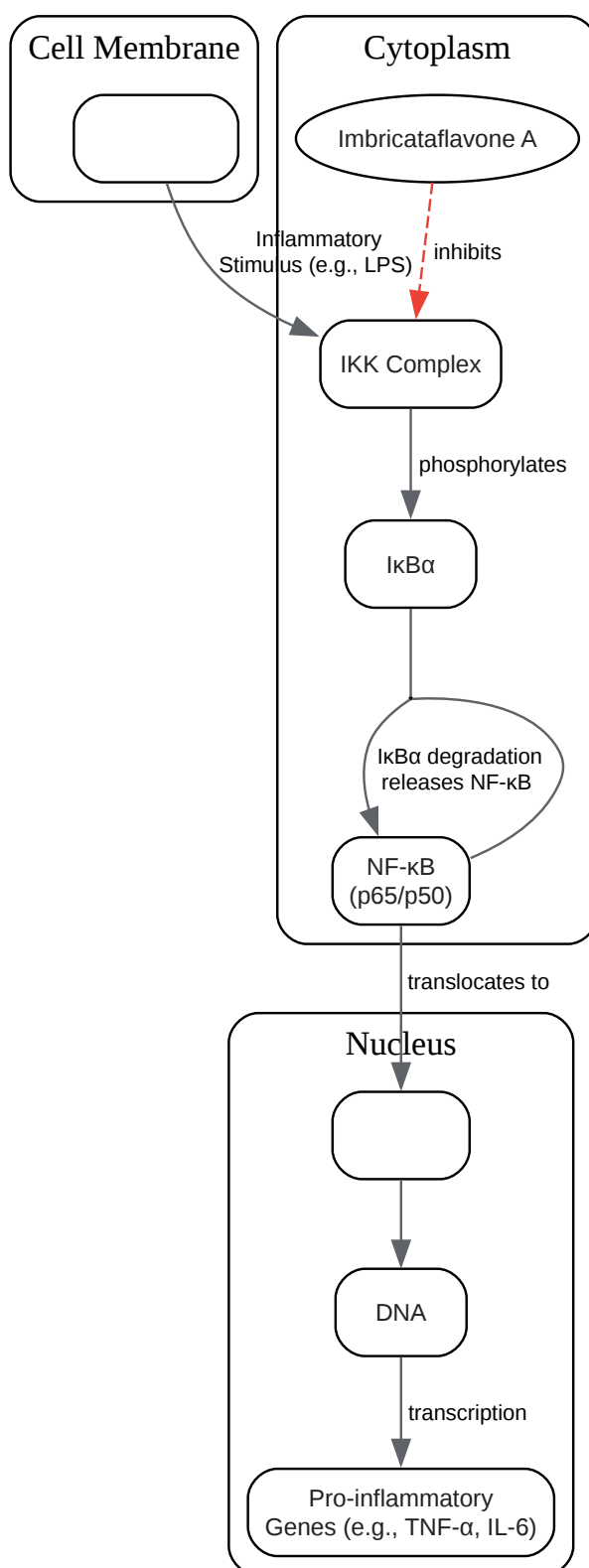
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Figure 1. Experimental workflow for the isolation of **Imbricataflavone A**.

Potential Biological Activity and Signaling Pathways

While research specifically on **Imbricataflavone A** is ongoing, flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways. Based on the activities of structurally similar flavonoids, **Imbricataflavone A** may potentially influence pathways such as the NF- κ B and MAPK signaling cascades, which are crucial in regulating inflammation and cell proliferation.

The diagram below depicts a generalized model of how a flavonoid might inhibit an inflammatory signaling pathway.



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Figure 2. Potential inhibition of the NF-κB signaling pathway.

Conclusion

Imbricataflavone A is a biflavonoid with significant potential for further investigation in drug discovery and development. The methodologies outlined in this guide provide a framework for its isolation and purification, enabling researchers to obtain high-purity material for biological screening and mechanistic studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by **Imbricataflavone A** to fully understand its therapeutic potential.

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